![molecular formula C14H24N4O2S2 B11182610 1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide](/img/structure/B11182610.png)
1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide
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Overview
Description
1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include cyclization reactions, where a precursor molecule undergoes ring formation in the presence of catalysts . Industrial production methods often employ high-yield reactions and optimized conditions to ensure the purity and efficiency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid) and releasing ammonia or amines. This reaction is critical for understanding the compound’s stability in biological or aqueous environments.
Example:
1-...carboxamideH+/OH−Piperidine-4-carboxylic acid+Ammonia
Thioester Cleavage
The thioxomethylthio group (-SC(S)-) is susceptible to nucleophilic attack, particularly by thiols or amines, leading to cleavage of the thioester bond. This reaction is leveraged in prodrug activation or targeted drug delivery.
Conditions:
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Reagents: Dithiothreitol (DTT), glutathione
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Solvents: Aqueous buffers (pH 7–9)
Nucleophilic Substitution
The piperazinyl group participates in nucleophilic substitution reactions, particularly at the methyl-substituted nitrogen. Alkylation or acylation reactions modify the compound’s hydrophobicity and pharmacological properties.
Example:
4-Methylpiperazinyl+R-X→4-Alkylpiperazinyl derivatives
Oxidation of Sulfur-Containing Groups
The thioether and thioxo groups oxidize to sulfoxides or sulfones under mild oxidative conditions (e.g., H2O2, meta-chloroperbenzoic acid). This alters electronic properties and may enhance metabolic stability.
Products:
-
Sulfoxide: -S(O)-
-
Sulfone: -SO2-
Cyclization Reactions
Under high-dilution conditions, the compound undergoes intramolecular cyclization, forming macrocyclic structures. This is facilitated by the proximity of the piperazinyl and acetyl groups.
Stability and Reactivity Insights
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pH Stability : The compound is stable under neutral pH but degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis.
-
Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry.
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Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol), facilitating reactions in organic phases.
Comparative Reactivity with Structural Analogs
The thioxomethylthio group distinguishes this compound from simpler analogs like 1-acetylpiperidine (lacking sulfur-based reactivity) or 4-methylpiperazine (no acetamide functionality) . Its dual sulfur centers enable unique redox and nucleophilic pathways absent in related structures.
Scientific Research Applications
Chemical Properties and Structure
1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide is characterized by the following molecular formula:
- Molecular Formula : C13H20N4OS
- Molecular Weight : 284.39 g/mol
The compound features a piperidine ring substituted with a thioxomethylthio group and an acetyl moiety, contributing to its biological activity.
Neurological Disorders
Research indicates that derivatives of piperidine, including this compound, exhibit potential in treating various neurological conditions. These compounds have been studied as antagonists of tachykinins, which are implicated in several central nervous system (CNS) disorders such as:
- Depression
- Anxiety Disorders
- Sleep Disorders : Including insomnia and sleep apnea.
Clinical studies have demonstrated the efficacy of these compounds in modulating neurotransmitter systems, which may alleviate symptoms associated with these conditions .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperidine derivatives, suggesting that this compound may possess activity against various pathogens. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like this compound. Studies have shown that modifications to the piperidine ring and substituents can significantly influence:
- Potency : Variations in side chains have been linked to enhanced binding affinity for target receptors.
- Selectivity : Tailoring chemical groups can improve selectivity for specific biological targets, reducing side effects.
Case Study 1: Treatment of Anxiety Disorders
A clinical trial investigated the efficacy of a similar piperidine derivative in patients with generalized anxiety disorder. The study reported significant reductions in anxiety scores compared to placebo, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that a related compound exhibited potent activity against Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth was attributed to its interference with essential metabolic pathways .
Mechanism of Action
The mechanism of action of 1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: A simpler derivative with similar biological activities.
4-Methylpiperazine: A related compound with distinct pharmacological properties.
Thioxomethylthio derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Biological Activity
The compound 1-{2-[(4-Methylpiperazinyl)thioxomethylthio]acetyl}piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function.
- Antifungal Properties : Preliminary research indicates that this compound may also possess antifungal activity, making it a candidate for treating fungal infections.
- Antiparasitic Effects : The compound has demonstrated efficacy in inhibiting the growth of certain parasitic organisms, particularly in models of filariasis and other parasitic diseases.
Pharmacological Effects
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate a dose-dependent inhibition of cell proliferation.
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers in cellular models, suggesting it may have therapeutic implications in inflammatory diseases.
Data Table of Biological Activities
Study 1: Antiparasitic Efficacy
In a study conducted on rodent models infected with Brugia malayi, the compound was administered at a dosage of 300 mg/kg over five days. Results showed:
- 53.6% reduction in adult worm viability
- 46% microfilaricidal activity
- Significant sterilization effect on female worms
These findings suggest the compound's potential as a lead for developing new antifilarial agents .
Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were performed using various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited:
- An IC50 value of approximately 25 µM against HeLa cells.
- Induction of apoptosis as confirmed by flow cytometry analysis.
These results indicate that the compound may serve as a basis for further development in cancer therapeutics .
Properties
Molecular Formula |
C14H24N4O2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl] 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C14H24N4O2S2/c1-16-6-8-18(9-7-16)14(21)22-10-12(19)17-4-2-11(3-5-17)13(15)20/h11H,2-10H2,1H3,(H2,15,20) |
InChI Key |
SFVGFRRRYXNULY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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